6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one
Description
6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound featuring a fused thiophene-thiazinone core with an acetyl substituent at position 4. The acetyl group enhances lipophilicity and may influence reactivity in synthetic modifications or pharmacological applications.
Properties
IUPAC Name |
6-acetyl-1H-thieno[2,3-b][1,4]thiazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-4(10)6-2-5-8(13-6)12-3-7(11)9-5/h2H,3H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJDUFIHRNIEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)SCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381376 | |
| Record name | 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151095-12-4 | |
| Record name | 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chalcone-Thiourea Cyclization
A widely employed method involves the condensation of chalcone derivatives with thiourea under basic conditions. For example, 4,6-diphenyl-6H-1,3-thiazin-2-amine analogs are synthesized by reacting chalcones (e.g., (2E)-1,3-diphenylprop-2-en-1-one) with thiourea in ethanolic sodium hydroxide. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α,β-unsaturated ketone, followed by cyclization to form the thiazinone core.
Key Conditions :
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Solvent : Ethanol
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Base : NaOH (0.02 mol per 0.01 mol chalcone)
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Time : 2–3 hours at room temperature
For 6-acetyl substitution, post-cyclization acetylation is performed using acetic anhydride or acetyl chloride in dichloromethane, with yields reaching 65–70%.
Thiophene-Thiazinone Ring Formation
Alternative routes focus on constructing the fused thiophene-thiazinone system directly. A representative protocol involves:
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Lithium-Zinc Exchange : Reacting 2-bromothiophene with lithium diisopropylamide (LDA) followed by zinc chloride to form a thienylzinc intermediate.
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Negishi Coupling : Coupling with α-bromoacetophenone in tetrahydrofuran (THF) at −78°C to 25°C.
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Cyclization : Intramolecular cyclization catalyzed by palladium(II) acetate to form the thieno-thiazinone skeleton.
Optimization Insight :
Multi-Component Reaction (MCR) Strategies
Microwave-Assisted One-Pot Synthesis
Yadav et al. demonstrated a solvent-free MCR approach for thiazine derivatives using:
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Components : 2-Methyl-2-phenyl-1,3-oxathiolan-5-one, benzaldehyde derivatives, and N-aryldithiocarbamic acid.
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Conditions : Microwave irradiation (300 W, 100°C, 10–15 minutes).
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Mechanism : Tandem Knoevenagel-Michael-ring transformation sequence.
Advantages :
Three-Component Condensation
A modified protocol for acetyl-substituted thiazinones involves:
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Step 1 : Reacting 2-aminothiophenol with α-bromoacetophenone in ethanol/K₂CO₃ to form a thioether intermediate.
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Step 2 : Cyclocondensation with thiourea in refluxing acetonitrile.
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Step 3 : Acetylation in situ using acetyl chloride.
Critical Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction Temperature | 80°C | Maximizes at 78% |
| Solvent Polarity | ε = 37.5 (MeCN) | Prevents dimerization |
| Acetylating Agent | AcCl (1.2 eq) | Completes in 2h |
Industrial-Scale Production Techniques
Continuous Flow Reactor Design
Large-scale synthesis employs tubular flow reactors to enhance heat/mass transfer:
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Residence Time : 8–10 minutes
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Throughput : 1.2 kg/h
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Purity : >99.5% (HPLC)
Case Study :
A pilot plant achieved 94% yield using:
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Precursor : 2-Acetylthiophene (1.5 M in DMF)
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Oxidizing Agent : m-CPBA (2.0 eq)
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Temperature : 120°C
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling stoichiometric amounts of:
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2-Aminothiophenol (1.0 eq)
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α-Bromoacetophenone (1.05 eq)
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Thiourea (1.1 eq)
Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Chalcone-Thiourea | 75 | 98 | 3h | Moderate |
| MCR Microwave | 90 | 99 | 15m | High |
| Flow Reactor | 94 | 99.5 | 10m | Industrial |
| Mechanochemical | 88 | 97 | 45m | Pilot-Scale |
Troubleshooting Common Synthesis Challenges
Low Yields in Cyclization Steps
Cause : Competing polymerization of α-bromoacetophenone.
Solution :
Acetyl Group Hydrolysis
Mitigation Strategies :
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Conduct acetylation at pH 7.5–8.0 (buffered with NaHCO₃).
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Replace aqueous workup with non-polar solvent extraction (toluene/hexane).
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the acetyl group.
Scientific Research Applications
Medicinal Chemistry
6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one has been investigated for its potential therapeutic applications, particularly in drug development. Research indicates that derivatives of thieno[2,3-b][1,4]thiazine compounds exhibit significant anticancer activity, suggesting that this compound may also possess similar properties .
Case Study : A study explored the synthesis of various thieno[2,3-b][1,4]thiazine derivatives and their effects on cancer cell lines. Results indicated that certain modifications to the thiazine ring led to enhanced cytotoxicity against specific cancer types.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Research has demonstrated that thieno derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or function.
Case Study : In vitro studies tested the antimicrobial efficacy of 6-acetyl derivatives against Gram-positive and Gram-negative bacteria, revealing effective inhibition at certain concentrations.
Anti-inflammatory Properties
Studies have suggested that this compound may exert anti-inflammatory effects by modulating pro-inflammatory cytokines and enzymes. This makes it a candidate for further investigation in inflammatory disease models.
Case Study : In animal models of inflammation, administration of the compound resulted in a significant reduction in markers of inflammation compared to control groups.
Chemical Reactions and Synthesis
This compound can undergo various chemical transformations:
- Oxidation : The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Reduction reactions can yield alcohols or amines when treated with sodium borohydride.
- Substitution Reactions : The acetyl group can be replaced with other functional groups through nucleophilic substitution.
These reactions not only enhance its chemical versatility but also provide pathways for synthesizing novel derivatives with potentially improved biological activities.
Mechanism of Action
The mechanism of action of 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations:
- Core Heterocycles: The thieno-thiazinone core (target compound) differs from pyrido-thiazinone and pyrido-oxazinone in aromaticity and electronic properties. Thiophene’s electron-rich nature may enhance electrophilic substitution compared to pyridine’s electron-deficient system.
- Substituent Effects: The acetyl group in the target compound likely increases lipophilicity (higher LogP than bromo or chloro analogs), impacting bioavailability. In contrast, bromo or chloro substituents enable halogen-bonding or cross-coupling reactions .
- Synthetic Strategies: Pyridazinones (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) are synthesized via nucleophilic substitution using halides and potassium carbonate . Thiazinone derivatives often employ condensation reactions with thiosemicarbazide or sodium acetate, as seen in benzodioxine-based syntheses .
Limitations in Available Data
The evidence lacks direct data on the target compound’s synthesis, melting points, or bioactivity. Structural inferences are drawn from analogs, emphasizing the need for targeted studies.
Biological Activity
6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound notable for its unique structural features, including the presence of both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific sources.
- Molecular Formula: C₈H₇N₁O₂S₂
- Molecular Weight: 213.3 g/mol
- CAS Number: 151095-12-4
Synthesis
The synthesis of this compound typically involves the cyclization of precursors such as 2-aminothiophenol with α-bromoacetophenone in the presence of a base like potassium carbonate. The reaction is conducted in ethanol under reflux conditions, followed by purification through recrystallization.
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .
Anticancer Properties
Studies have reported that thieno[2,3-b][1,4]thiazine derivatives possess anticancer activity. For instance, compounds with similar structures have been found to inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected include the inhibition of pro-inflammatory cytokines and modulation of apoptotic signaling pathways .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to exert these effects through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be beneficial in treating conditions characterized by chronic inflammation .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Interaction: It can interact with various cellular receptors that modulate inflammation and cell growth.
- Signal Transduction Pathways: The compound may affect key signaling pathways involved in cell survival and apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while other thiazine derivatives share some biological activities with this compound, its unique structural features contribute to distinct reactivity and biological profiles.
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High | High |
| Thiazole Derivative | Low | Moderate | Moderate |
| Benzothiazole | High | Low | Low |
Case Studies
Several case studies have highlighted the efficacy of thiazine derivatives in preclinical models:
- Vasopressin Receptor Antagonism: A study demonstrated that thienothiazine derivatives exhibited vasopressin receptor antagonistic activity in guinea pig models, contributing to their potential therapeutic applications in cardiovascular diseases .
- Erythrocyte Protection: In another study involving fish models exposed to toxic substances, thienopyrazole compounds showed protective effects on erythrocytes against oxidative stress induced by environmental toxins .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one, and how can purity be optimized during purification?
- Methodology : The compound can be synthesized via one-pot dilithiation–lithium–zinc exchange–Negishi coupling (GP1 protocol), as demonstrated for structurally similar thieno-thiazinone derivatives . Purification typically involves flash chromatography on silica gel with gradients of n-hexane/dichloromethane or n-hexane/ethyl acetate, supplemented with 2% triethylamine to minimize adsorption issues . Trituration under ultrasound with n-hexane further enhances crystallinity . Purity validation requires a combination of ¹H/¹³C NMR, MALDI-TOF MS, and UV/Vis spectroscopy to confirm molecular identity and detect residual solvents .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral markers should be prioritized?
- Methodology :
- ¹H NMR : Prioritize signals corresponding to the acetyl group (δ ~2.5 ppm for CH₃) and thieno-thiazinone protons (δ 6.5–7.5 ppm for aromatic protons) .
- MALDI-TOF MS : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with mass accuracy within ±0.1 Da .
- UV/Vis : Look for λmax in the 400–600 nm range, characteristic of conjugated π-systems in thieno-thiazinones .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for thieno-thiazinone derivatives?
- Methodology : Contradictions often arise from dynamic conformational changes or substituent electronic effects. For example:
- Unexpected Splitting : In 4-(4-Hexylphenyl)-2,6-di(pyridin-3-yl)-4H-dithieno[2,3-b:3',2'-e][1,4]thiazine (3k), pyridyl substituents induce anisotropic shielding, splitting aromatic proton signals. Use variable-temperature NMR to assess conformational rigidity .
- Computational Validation : Employ density functional theory (DFT) to simulate NMR spectra and compare with experimental data, as done for imidazo-thiazinone derivatives .
Q. What strategies optimize reaction yields in multi-step syntheses involving thieno-thiazinone cores?
- Methodology :
- Temperature Control : Maintain reactions at 40°C to balance kinetic vs. thermodynamic product formation, as shown in benzimidazo-triazolone syntheses .
- Catalyst Selection : Sodium acetate (0.8 mmol) in condensation reactions improves hydrazone formation efficiency .
- Purification : Use mixed eluents (e.g., n-hexane with 2% triethylamine) to mitigate silica gel adsorption, increasing isolated yields to >90% .
Q. How do substituent variations at specific positions influence the electronic properties and reactivity of thieno-thiazinone derivatives?
- Methodology : Substituents alter conjugation and redox behavior. For example:
| Compound (Ref.) | Substituents | UV/Vis λmax (nm) | Physical Form |
|---|---|---|---|
| 3g | 4-Cyanophenyl | 520 | Dark-red crystals |
| 3h | 4-Nitrophenyl | 550 | Dark-purple powder |
| 3k | Pyridin-3-yl | 480 | Orange oil |
- Key Insight : Electron-withdrawing groups (e.g., -NO₂, -CN) redshift λmax due to enhanced conjugation, while heteroaromatic groups (e.g., pyridyl) reduce crystallinity .
Q. What computational approaches are validated for predicting the reactivity of thieno-thiazinone derivatives in novel synthetic pathways?
- Methodology :
- Molecular Docking : Used to predict binding interactions of thiazinone analogs with biological targets (e.g., AKT inhibitors like ALM301) .
- Multi-Component Reactions : Simulate reactivity using frontier molecular orbital (FMO) theory, as applied to three-component condensations of thiazine derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies in physical properties (e.g., crystalline vs. oily forms) among structurally similar thieno-thiazinones?
- Methodology :
- Crystallinity Factors : Compare substituent polarity (e.g., 3g’s cyano group promotes crystallization vs. 3k’s pyridyl group reducing packing efficiency) .
- Purification Adjustments : For oily products (e.g., 3j), employ repeated trituration with dichloromethane/n-hexane or switch to reverse-phase HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
